4-acetyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide is a complex organic compound notable for its unique structure and potential applications in medicinal chemistry. This compound belongs to the class of heterocyclic compounds, specifically pyrrole derivatives, which are known for their diverse biological activities. The molecular formula for this compound is CHNO, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
The synthesis and characterization of 4-acetyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide have been documented in various scientific literature and patents. Notably, its synthesis methods and potential therapeutic applications are outlined in patents such as US5763483A and WO2004064730A2, which describe the broader class of compounds to which this molecule belongs .
This compound is classified as a pyrrole derivative due to the presence of a pyrrole ring in its structure. Pyrroles are five-membered aromatic rings containing nitrogen, widely recognized for their role in various biological processes and their utility in pharmaceuticals.
The synthesis of 4-acetyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide typically involves multi-step organic reactions, including the formation of the pyrrole ring followed by acylation and functionalization.
Technical Details:
These synthetic routes require careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity of the final product.
The molecular structure of 4-acetyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide features:
The chemical structure can be represented as follows:
The compound's molecular weight is approximately 221.25 g/mol.
4-acetyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide can participate in various chemical reactions due to its functional groups:
These reactions typically require specific conditions such as catalysts or solvents that facilitate the desired transformations while maintaining the integrity of the pyrrole ring.
The mechanism by which 4-acetyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide exerts its biological effects may involve interactions with specific biological targets such as enzymes or receptors.
Research indicates that derivatives of pyrroles often interact with G protein-coupled receptors or other signaling pathways, potentially modulating physiological responses . The exact mechanism would depend on the specific biological context and target molecules involved.
Relevant data from studies suggest that these properties influence its behavior in biological systems and chemical processes.
4-acetyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide has potential applications in:
The ongoing research into this compound's properties could lead to significant advancements in medicinal chemistry and therapeutic applications.
Pyrrole rings constitute a privileged structural motif in medicinal chemistry due to their versatile bioisosteric properties and widespread presence in pharmacologically active compounds. These five-membered nitrogen-containing heterocycles demonstrate exceptional hydrogen-bonding capabilities, enabling precise interactions with biological targets through both donor and acceptor sites. The structural planarity of the pyrrole nucleus facilitates π-π stacking interactions with aromatic residues in enzyme binding pockets, while its moderate lipophilicity contributes favorably to membrane permeability—a critical factor in antimicrobial agent development [3].
Pyrrole-2-carboxamide derivatives represent a structurally refined subclass where the carboxamide moiety at the 2-position substantially expands molecular recognition capabilities. This configuration creates a pseudo-dipeptide structure that mimics natural peptide substrates, allowing effective engagement with protein active sites. The 4-acetyl substitution pattern, as present in 4-acetyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide, introduces an additional hydrogen-bond acceptor and electron-withdrawing character that modulates electron density across the heterocyclic ring. Electronic modulation profoundly influences both binding affinity and metabolic stability, as demonstrated in structure-activity relationship studies where 4-acetyl derivatives maintained potent bioactivity while exhibiting enhanced microsomal stability compared to unsubstituted analogs [3] .
Table 1: Bioactivity Profile of Representative Pyrrole-2-Carboxamide Derivatives
Compound Structure | Anti-TB Activity (MIC against H37Rv) | Key Pharmacological Features |
---|---|---|
BM212 (1,5-diarylpyrrole) | 0.7–1.5 μg/mL | Activity against multidrug-resistant strains and intramacrophage mycobacteria [4] |
Compound 5 (4-acetyl-N-(2-adamantyl)pyrrole-2-carboxamide) | 0.06 μg/mL | 100-fold potency increase over initial leads; comparable to isoniazid [3] |
NITD-304 (indole-2-carboxamide analog) | <0.016 μg/mL | Benchmark compound for MmpL3 inhibition [3] |
The molecular architecture of 4-acetyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide (IUPAC name: 4-acetyl-N-[(oxolan-2-yl)methyl]-1H-pyrrole-2-carboxamide; Molecular formula: C₁₂H₁₆N₂O₃) integrates three strategically positioned pharmacophoric elements: (1) the 4-acetylpyrrole core, (2) the carboxamide linker, and (3) the tetrahydrofuranmethyl (tetrahydrofurfuryl) appendage [2]. This tripartite design creates a balanced molecular framework where each component fulfills specific structural and functional roles. The 4-acetyl group imposes conformational constraint on the pyrrole ring while providing a polar interaction site, and the carboxamide group serves as a hydrogen-bonding bridge that projects the tetrahydrofuran moiety into complementary regions of the biological target.
The tetrahydrofuranmethyl substituent represents a sophisticated departure from conventional alkyl or aromatic groups. Its saturated oxygen-containing heterocycle delivers several advantageous properties: moderate lipophilicity (calculated LogP ≈ 1.8), hydrogen-bond accepting capability via the ether oxygen, and conformational flexibility through the methylene tether. This combination enables optimal positioning within the hydrophobic S5 pocket of the MmpL3 transmembrane domain while maintaining favorable solvation properties. Computational analyses indicate the tetrahydrofuran oxygen engages in water-mediated hydrogen bonding with protein residues adjacent to the binding pocket, enhancing binding specificity [3]. Crucially, the tetrahydrofuran ring's reduced polarity compared to aromatic systems decreases plasma protein binding, potentially improving free fraction and tissue penetration—a significant advancement over earlier pyrrole derivatives bearing phenyl or pyridyl groups that suffered from excessive lipophilicity [6].
Table 2: Physicochemical Properties of 4-acetyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide
Property | Value | Method/Reference |
---|---|---|
Molecular Weight | 236.27 g/mol | Calculated |
Hydrogen Bond Donors | 2 (pyrrole NH, carboxamide NH) | Structural analysis |
Hydrogen Bond Acceptors | 4 (carbonyl O, acetyl O, furan O, carboxamide O) | Structural analysis |
Rotatable Bonds | 4 | Computational prediction |
Topological Polar Surface Area | 78.5 Ų | Computational prediction |
Purity (commercial) | 90% | Analytical data [2] |
The spatial arrangement of these functional groups creates a well-defined pharmacophore geometry: the acetyl oxygen and carboxamide carbonyl align to form a hydrogen-bonding vector targeting the Asp-Tyr pair in MmpL3's proton translocation channel, while the tetrahydrofuran group adopts a gauche conformation that maximizes van der Waals contacts with hydrophobic residues. Molecular modeling confirms this orientation allows simultaneous occupation of the S4 and S5 subpockets without steric clash—a requirement for potent MmpL3 inhibition [3]. The critical importance of preserving the pyrrole N-H proton is evidenced by activity loss upon methylation (e.g., 50-fold reduction in anti-TB activity when comparing 4-acetyl-1H-pyrrole-2-carboxamide with its N-methyl derivative), highlighting its indispensable role in target engagement [3] .
The discovery of Mycobacterial membrane protein Large 3 (MmpL3) as a viable therapeutic target represents a transformative advancement in antitubercular drug development. As an essential inner membrane transporter responsible for shuttling trehalose monomycolates (TMM) to the cell envelope, MmpL3 occupies a critical node in mycobacterial cell wall biosynthesis. Inhibition disrupts mycolic acid incorporation, compromising cell wall integrity and rendering mycobacteria susceptible to host defenses [3] [4]. This mechanism gained prominence following the seminal identification that the prototypical pyrrole derivative BM212 exerted its antimycobacterial effects through MmpL3 inhibition. In landmark studies published in Antimicrobial Agents and Chemotherapy, spontaneous Mycobacterium tuberculosis mutants resistant to BM212 consistently exhibited mutations in the mmpL3 gene—definitively establishing the protein as its primary cellular target [4].
The clinical urgency driving MmpL3 inhibitor development stems from tuberculosis' persistent global burden, with approximately 500,000 annual cases of rifampicin-resistant tuberculosis reported in 2019 alone [3]. Traditional therapies face limitations against drug-resistant strains, creating an imperative for agents with novel mechanisms. Following BM212's validation as an MmpL3 inhibitor, medicinal chemistry efforts intensified to optimize pyrrole-based scaffolds. Structural refinements progressed through several generations: initial analogs focused on substituent variations at the pyrrole nitrogen and carboxamide positions; subsequent iterations introduced strategic acetyl substitutions at the pyrrole 4-position to enhance target affinity; and advanced derivatives incorporated optimized hydrophobic groups to improve penetration through the mycobacterial cell envelope [3] [4].
Table 3: Evolution of MmpL3-Targeted Pyrrole Derivatives
Development Phase | Representative Agents | Key Innovations |
---|---|---|
First-generation | BM212 | Established pyrrole-carboxamide scaffold; activity against drug-resistant strains [4] |
Structure-guided design | Compound 5 (4-acetyl-N-(2-adamantyl) analog) | Introduction of 4-acetyl group; bulky adamantyl tail for enhanced potency (MIC: 0.06 μg/mL) [3] |
Tail-optimized derivatives | 4-acetyl-N-(tetrahydro-2-furanylmethyl) analog | Tetrahydrofuranmethyl group balancing lipophilicity and hydrogen-bonding capacity [3] |
The structural progression culminated in compounds such as 4-acetyl-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide, which embodies three key design principles derived from decades of antimycobacterial research: (1) retention of the hydrogen-bond-donating pyrrole N-H proven essential for engaging Asp645/Tyr646 residues in MmpL3's proton relay system; (2) incorporation of the 4-acetyl group to strengthen hydrophobic interactions within the S3 subpocket while providing metabolic stability; and (3) implementation of conformationally constrained yet polar tetrahydrofuranmethyl group to maintain optimal physicochemical properties [2] [3]. This compound class demonstrates exceptional potency against drug-resistant tuberculosis strains while exhibiting minimal hERG channel inhibition—a significant advantage over earlier development candidates that showed cardiac toxicity concerns [3].
Current research focuses on leveraging these advanced pyrrole carboxamides not only as therapeutic agents but as chemical probes to elucidate MmpL3 transport mechanics. Metabolic labeling studies using [¹⁴C] acetate incorporation have validated that these compounds selectively disrupt mycolic acid translocation without affecting prior biosynthesis steps—confirming their precise mechanism within the MmpL3 functional pathway [3]. The ongoing optimization of pyrrole-2-carboxamides represents a compelling case study in structure-guided antitubercular drug development, demonstrating how iterative design informed by protein crystallography, computational modeling, and phenotypic screening can yield increasingly sophisticated therapeutic candidates against challenging infectious targets.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7